5-Aminoisothiazole-3-carbonitrile
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Overview
Description
5-Aminoisothiazole-3-carbonitrile is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisothiazole-3-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives under reflux conditions . Another approach involves the reaction of malononitrile dimer with hydrazine, followed by treatment with chloroacetyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable multicomponent reactions and eco-friendly catalysts such as alumina-silica-supported manganese dioxide in water has been explored .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoisothiazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using appropriate oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted isothiazole derivatives.
Scientific Research Applications
5-Aminoisothiazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Aminoisothiazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival . The compound’s ability to intercalate with DNA and induce apoptosis in cancer cells has also been documented .
Comparison with Similar Compounds
2-Aminothiazole: Known for its broad pharmacological spectrum, including anticancer, antimicrobial, and anti-inflammatory activities.
5-Aminopyrazole: Used in the synthesis of various heterocyclic compounds with potential medicinal applications.
Uniqueness: 5-Aminoisothiazole-3-carbonitrile stands out due to its unique combination of nitrogen and sulfur atoms within the isothiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C4H3N3S |
---|---|
Molecular Weight |
125.15 g/mol |
IUPAC Name |
5-amino-1,2-thiazole-3-carbonitrile |
InChI |
InChI=1S/C4H3N3S/c5-2-3-1-4(6)8-7-3/h1H,6H2 |
InChI Key |
NDUYEXNOSKJZOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1C#N)N |
Origin of Product |
United States |
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